Sulfide, bis(trinitrophenyl)

Description

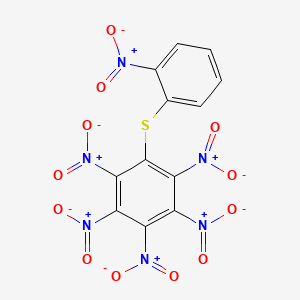

Sulfide, bis(trinitrophenyl) (systematic name: bis(2,4,6-trinitrophenyl) thioether) is a nitroaromatic compound comprising two trinitrophenyl groups linked by a sulfur atom. Its molecular formula is C₁₂H₄N₆O₁₂S, with a molar mass of 476.31 g/mol. Historically, this compound and its analogs were studied for their energetic properties, but structural elucidation via single-crystal X-ray diffraction was only recently achieved, resolving ambiguities in predictive sensitivity models . The compound’s stability and sensitivity are influenced by its molecular packing and sulfur-mediated intermolecular interactions, which differ from oxygen-linked analogs like bis(trinitrophenyl) ether.

Properties

CAS No. |

28930-30-5 |

|---|---|

Molecular Formula |

C12H4N6O12S |

Molecular Weight |

456.26 g/mol |

IUPAC Name |

1,2,3,4,5-pentanitro-6-(2-nitrophenyl)sulfanylbenzene |

InChI |

InChI=1S/C12H4N6O12S/c19-13(20)5-3-1-2-4-6(5)31-12-10(17(27)28)8(15(23)24)7(14(21)22)9(16(25)26)11(12)18(29)30/h1-4H |

InChI Key |

OKWLCUWJPPORKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(2,4-dinitrophenyl) Ether and Bis(2,4,6-trinitrophenyl) Ether

- Structural Differences : Replacing the sulfur atom in bis(trinitrophenyl) sulfide with oxygen yields bis(trinitrophenyl) ether (C₁₂H₄N₆O₁₃, 476.19 g/mol). Similarly, bis(2,4-dinitrophenyl) ether (C₁₂H₆N₄O₁₀, 366.20 g/mol) has fewer nitro groups.

- Energetic Properties :

- The sulfur atom in bis(trinitrophenyl) sulfide introduces weaker C–S bonds (vs. C–O in ethers), theoretically increasing sensitivity. However, experimental data show deviations from models based on bond dissociation enthalpy, suggesting sulfur’s role in stabilizing crystal packing reduces sensitivity .

- Bis(trinitrophenyl) ether exhibits higher sensitivity than its sulfur analog, likely due to oxygen’s electronegativity enhancing intramolecular strain .

Bis(2,4-dinitrophenyl) Disulfide

- Structure : Bis(2,4-dinitrophenyl) disulfide (C₁₂H₆N₄O₈S₂, 366.26 g/mol) features a disulfide (–S–S–) bridge instead of a single sulfur atom.

- Properties : The disulfide linkage increases molecular flexibility but reduces thermal stability compared to bis(trinitrophenyl) sulfide. Its intraperitoneal LD₅₀ in mice is 50 mg/kg , indicating significant toxicity .

Bis(2-nitro-4-trifluoromethylphenyl) Disulfide

- Structure : This fluorinated analog (C₁₄H₆F₆N₂O₄S₂, 476.34 g/mol) incorporates trifluoromethyl groups, enhancing chemical inertness.

Key Research Findings

- Crystal Structure Insights : Single-crystal studies of bis(trinitrophenyl) sulfide reveal planar nitro groups and sulfur-mediated π-stacking, which mitigate sensitivity despite high nitro content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.